molecular formula C13H12ClFN2OS B11019074 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11019074
M. Wt: 298.76 g/mol
InChI Key: SYSAWOZIQKTAGN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloro group, a fluorophenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide: Similar structure but with additional chloro groups, which may alter its chemical and biological properties.

    2-chloro-N-[2-(3,4-difluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide: Similar structure but with additional fluorine atoms, potentially affecting its reactivity and biological activity.

    2-chloro-N-[2-(3-methylphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H12ClFN2OS

Molecular Weight

298.76 g/mol

IUPAC Name

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H12ClFN2OS/c1-8-11(17-13(14)19-8)12(18)16-6-5-9-3-2-4-10(15)7-9/h2-4,7H,5-6H2,1H3,(H,16,18)

InChI Key

SYSAWOZIQKTAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCC2=CC(=CC=C2)F

Origin of Product

United States

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